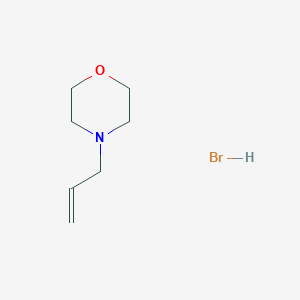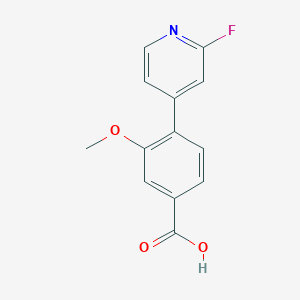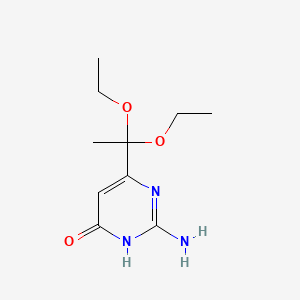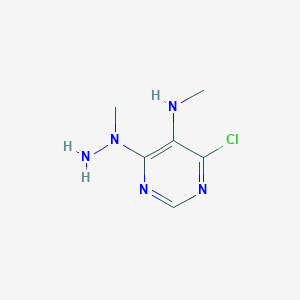
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution reaction. The structure of the synthesized compound can be confirmed using techniques like elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the chlorine atom is replaced by a nucleophile such as methylamine.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: Other substitution reactions can introduce different functional groups into the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include methylamine for nucleophilic substitution, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces this compound , while oxidation and reduction reactions can yield various oxidized or reduced derivatives.
科学的研究の応用
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are studied for their potential pharmacological activities, such as anti-inflammatory, antiproliferative, and antifungal properties.
Agrochemicals: Pyrimidine derivatives, including this compound, are explored for their fungicidal activity and potential use as pesticides.
Biological Research: The compound is used in studies to understand its mechanism of action and interactions with biological targets.
作用機序
The mechanism of action of 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory and antiproliferative effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
Uniqueness
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity
特性
CAS番号 |
6959-82-6 |
|---|---|
分子式 |
C6H10ClN5 |
分子量 |
187.63 g/mol |
IUPAC名 |
4-[amino(methyl)amino]-6-chloro-N-methylpyrimidin-5-amine |
InChI |
InChI=1S/C6H10ClN5/c1-9-4-5(7)10-3-11-6(4)12(2)8/h3,9H,8H2,1-2H3 |
InChIキー |
QNGNGBGBQCEXDP-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N=CN=C1Cl)N(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


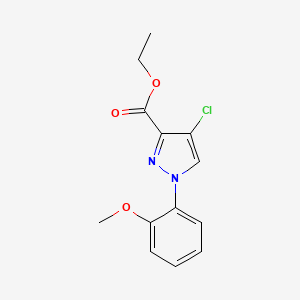
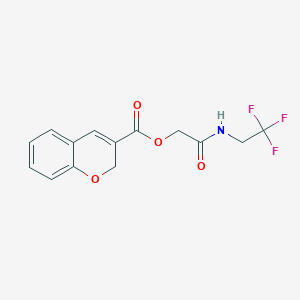
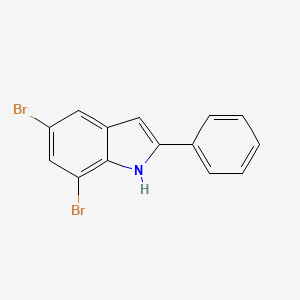
![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
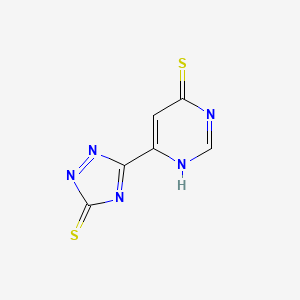
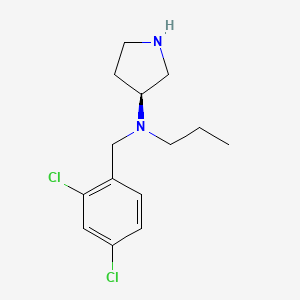
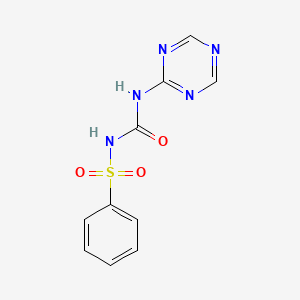
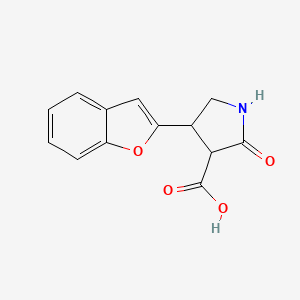
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
